molecular formula C23H18N2O3 B2826332 4-(3-methoxybenzoyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one CAS No. 1021026-98-1

4-(3-methoxybenzoyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2826332
CAS No.: 1021026-98-1
M. Wt: 370.408
InChI Key: FYYJVSHGYOETPS-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzoyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with methoxybenzoyl and diphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxybenzoyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methoxybenzoyl chloride with 1,3-diphenyl-1H-pyrazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxybenzoyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

    Reduction: Formation of 4-(3-methoxybenzyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-(3-Methoxybenzoyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxybenzoyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and oxidative stress pathways. Further research is needed to elucidate the specific molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: A related compound with a methoxybenzyl group.

    4-Methoxybenzoyl chloride: A precursor used in the synthesis of 4-(3-methoxybenzoyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one.

    1,3-Diphenyl-1H-pyrazol-5(4H)-one: The core structure of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxybenzoyl and diphenyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(3-methoxybenzoyl)-2,5-diphenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-28-19-14-8-11-17(15-19)22(26)20-21(16-9-4-2-5-10-16)24-25(23(20)27)18-12-6-3-7-13-18/h2-15,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYJVSHGYOETPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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